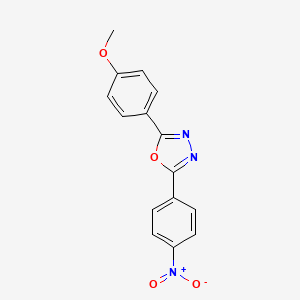![molecular formula C18H16O2 B5877640 [2-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5877640.png)
[2-(1-naphthylmethoxy)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(1-naphthylmethoxy)phenyl]methanol, also known as NMP, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a white solid that belongs to the class of organic compounds known as phenylmethanols. It has been studied extensively for its potential applications in various fields, including pharmaceuticals, materials science, and biochemistry.
Mécanisme D'action
The mechanism of action of [2-(1-naphthylmethoxy)phenyl]methanol is not well understood. However, it has been suggested that [2-(1-naphthylmethoxy)phenyl]methanol may act as a modulator of various cellular signaling pathways. It has been shown to activate the protein kinase C (PKC) pathway, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
[2-(1-naphthylmethoxy)phenyl]methanol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, [2-(1-naphthylmethoxy)phenyl]methanol has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using [2-(1-naphthylmethoxy)phenyl]methanol in lab experiments is its high purity. [2-(1-naphthylmethoxy)phenyl]methanol is readily available in high purity, which makes it ideal for use in various types of experiments. Additionally, [2-(1-naphthylmethoxy)phenyl]methanol is relatively stable and can be stored for long periods of time without degradation. However, one of the major limitations of using [2-(1-naphthylmethoxy)phenyl]methanol in lab experiments is its relatively high cost.
Orientations Futures
There are several future directions for research on [2-(1-naphthylmethoxy)phenyl]methanol. One potential direction is the development of new synthetic methods for [2-(1-naphthylmethoxy)phenyl]methanol that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of [2-(1-naphthylmethoxy)phenyl]methanol and its potential applications in various fields, including medicine and materials science.
Conclusion:
In conclusion, [2-(1-naphthylmethoxy)phenyl]methanol is a unique chemical compound that has been extensively studied for its potential applications in various fields, including pharmaceuticals, materials science, and biochemistry. The synthesis of [2-(1-naphthylmethoxy)phenyl]methanol is a complex process that involves several steps, and it has been shown to have a variety of biochemical and physiological effects. While there are several advantages to using [2-(1-naphthylmethoxy)phenyl]methanol in lab experiments, there are also some limitations, including its relatively high cost. However, with further research, [2-(1-naphthylmethoxy)phenyl]methanol has the potential to be a valuable tool in various scientific disciplines.
Méthodes De Synthèse
The synthesis of [2-(1-naphthylmethoxy)phenyl]methanol is a complex process that involves several steps. One of the most common methods for synthesizing [2-(1-naphthylmethoxy)phenyl]methanol is the reaction of 2-naphthol with benzyl bromide in the presence of a base such as sodium hydroxide. The resulting product is then reduced using sodium borohydride to yield [2-(1-naphthylmethoxy)phenyl]methanol. Other methods for synthesizing [2-(1-naphthylmethoxy)phenyl]methanol include the use of palladium-catalyzed coupling reactions and the use of Grignard reagents.
Applications De Recherche Scientifique
[2-(1-naphthylmethoxy)phenyl]methanol has been extensively studied for its potential applications in scientific research. One of the most notable applications of [2-(1-naphthylmethoxy)phenyl]methanol is in the field of organic synthesis. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
Propriétés
IUPAC Name |
[2-(naphthalen-1-ylmethoxy)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c19-12-15-7-2-4-11-18(15)20-13-16-9-5-8-14-6-1-3-10-17(14)16/h1-11,19H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTGMFCPSCXYFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC=C3CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Naphthalen-1-ylmethoxy)phenyl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

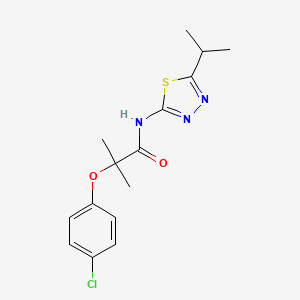
![2-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5877562.png)
![N-(4-{[3-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxalin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5877563.png)
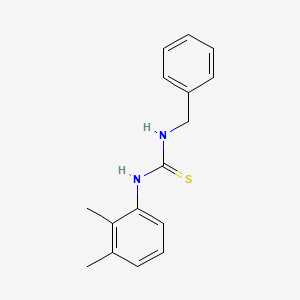

![ethyl 4-{[3-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5877578.png)
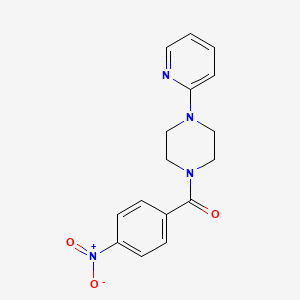
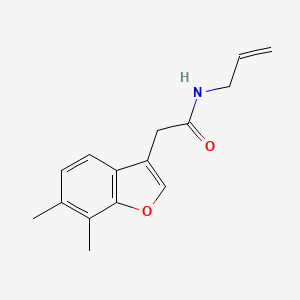
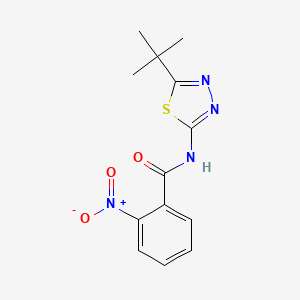
![6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5877610.png)
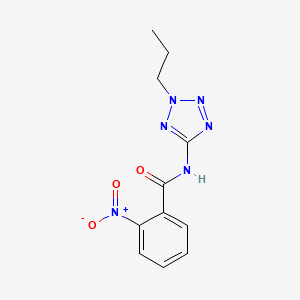
![N-[4-(isobutyrylamino)phenyl]nicotinamide](/img/structure/B5877629.png)

